![molecular formula C19H17N3O3S B2368510 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide CAS No. 681265-47-4](/img/structure/B2368510.png)

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

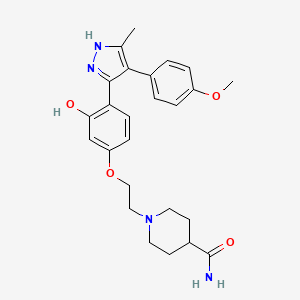

“N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide” is a chemical compound with the molecular formula C24H27N3O6S . It has a molecular weight of 485.6 g/mol . The compound is also known by other names such as Oprea1_347305 and F0541-0164 .

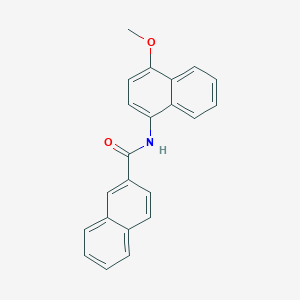

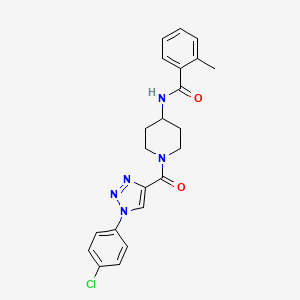

Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,4-c]pyrazole ring which is fused with a 2-phenyl group and a 2-methylbenzamide group . The thieno[3,4-c]pyrazole ring also contains two oxygen atoms, forming a dioxido group .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 485.6 g/mol . It has a complexity of 768 and a topological polar surface area of 117 Ų . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . It also has nine rotatable bonds .

Scientific Research Applications

Synthesis and Anti-HIV Activity

A study on the synthesis of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides revealed that certain compounds exhibited potent anti-HIV-1 activity, demonstrating the therapeutic potential of structurally complex heterocyclic compounds in antiviral research (Aslam et al., 2014).

Anti-inflammatory and Antimicrobial Activities

Research into substituted pyrazole derivatives has shown that these compounds possess significant anti-inflammatory and antimicrobial properties, suggesting their utility in addressing inflammation and bacterial infections (Abdulla et al., 2014).

Antimicrobial Screening

The synthesis of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring has been evaluated for antimicrobial activity, showing efficacy against both bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Desai et al., 2013).

Antioxidant and Anti-inflammatory Agents

Another study focused on the synthesis and evaluation of N-acylheteroaryl hydrazone derivatives as antioxidant and anti-inflammatory agents, with some compounds showing promising activity. This research underlines the importance of heterocyclic compounds in developing treatments for oxidative stress and inflammation-related diseases (Mahajan et al., 2016).

Future Directions

Properties

IUPAC Name |

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-13-7-5-6-10-15(13)19(23)20-18-16-11-26(24,25)12-17(16)21-22(18)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDDVJNVHSHVBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2368429.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea](/img/structure/B2368433.png)

![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368437.png)

![5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2368438.png)

![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368440.png)